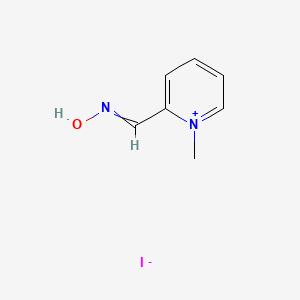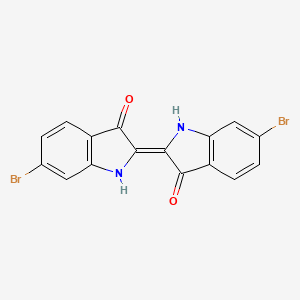
CID 5491378
Vue d'ensemble
Description
CID 5491378 is a useful research compound. Its molecular formula is C16H8Br2N2O2 and its molecular weight is 420.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5491378 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5491378 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Control of Protein Function in Cells : CID has been instrumental in studying various biological processes, particularly for controlling protein function with precision and spatiotemporal resolution. This is significant for dissecting signal transductions and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Mammalian Inducible Gene Regulation : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing, showcasing the versatility of CID in fine-tuning gene expression and multiplexing biological signals (Ma et al., 2023).
Safety in Cell Therapy : CID has been utilized in creating a safeguard system for induced pluripotent stem cell-derived T cell therapy, addressing the tumorigenic potential of undifferentiated cells. This application of CID in suicide gene therapy has significant implications for clinical therapy safety (Ando et al., 2015).
Improving Stem Cell Therapy Safety : The introduction of inducible caspase-9 (iC9) suicide gene activated by CID into human induced pluripotent stem cells (hiPSC) showcases the potential of CID in eradicating tumors derived from hiPSC and ensuring safety in cell therapies (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).
Solving Cell Biology Problems : CID techniques have been crucial in solving problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have expanded its applications beyond traditional protein manipulation (DeRose, Miyamoto, & Inoue, 2013).
Alloreplete T Cell Therapy in Stem Cell Transplantation : The use of alloreplete haploidentical T cells expressing the iC9 suicide gene in stem cell transplantation illustrates how CID can control immune reconstitution and graft-versus-host disease, improving patient outcomes (Zhou et al., 2015).
Repeated Activation of Safety Switch in Stem Cell Transplantation : The ability to repeatedly activate the iC9 safety gene in stem cell transplant recipients, as evidenced by a study, shows the feasibility and safety of CID in managing adverse effects associated with T-cell therapies (Zhou, Naik, Dakhova, Dotti, Heslop, & Brenner, 2016).
Reversible Control of Protein Localization in Living Cells : A novel chemical inducer of protein dimerization that can be rapidly turned on and off with light, used for controlling peroxisome transport and mitotic checkpoint signaling, exemplifies the dynamic capabilities of CID in biological studies (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Propriétés
IUPAC Name |
(2E)-6-bromo-2-(6-bromo-3-oxo-1H-indol-2-ylidene)-1H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAPIIDBWWULJN-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C3C(=O)C4=C(N3)C=C(C=C4)Br)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5491378 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R,6R,8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B7790910.png)
![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)
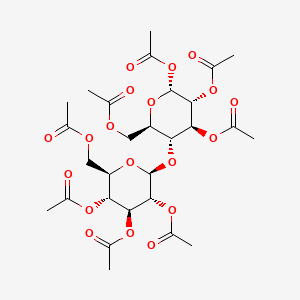
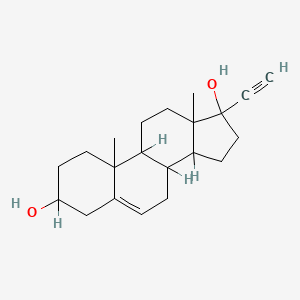
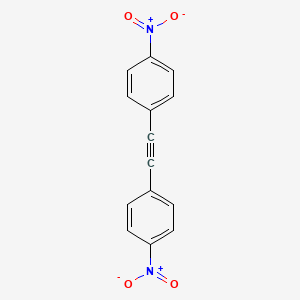
![3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride](/img/structure/B7790941.png)

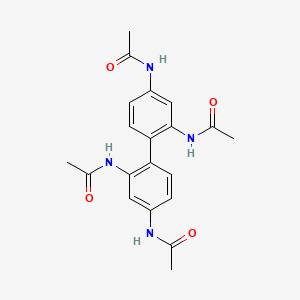
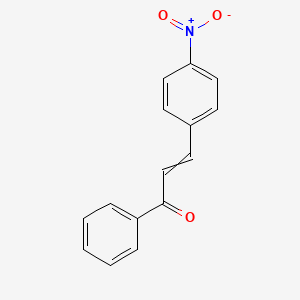
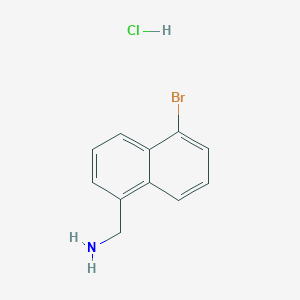
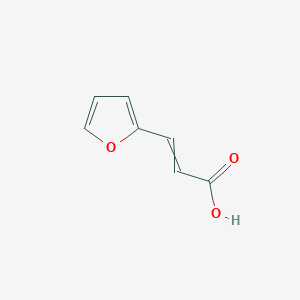
![7-{[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino}-8-oxo-3-(pyridinium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790999.png)
